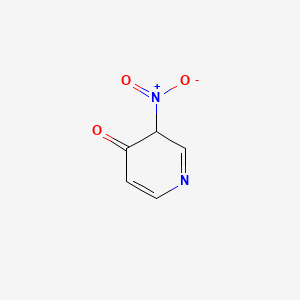

4(1H)-Pyridinone, 3-nitro-

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry, a cornerstone of organic chemistry, focuses on cyclic compounds containing atoms of at least two different elements in their rings. Among these, nitrogen-containing heterocycles are of paramount importance, forming the structural basis of countless natural products, pharmaceuticals, and functional materials. Pyridinones, a class of heterocyclic compounds, are characterized by a pyridine (B92270) ring bearing a carbonyl group. They exist as tautomeric forms of hydroxypyridines. nih.govnih.gov Specifically, 4(1H)-pyridinones are the keto-forms of 4-hydroxypyridines, and structural studies have shown that the keto-form is generally favored in both solid and liquid states. nih.gov

Significance of 4(1H)-Pyridinone Scaffolds in Synthetic Endeavors

The 4(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile chemical nature. nih.gov The presence of a hydrogen bond donor (the ring nitrogen) and acceptor (the carbonyl oxygen) allows for diverse intermolecular interactions, which is crucial for biological activity. nih.gov This scaffold is a key component in various biologically active molecules, including antimalarial agents. nih.gov The synthesis of 4(1H)-pyridinones can be achieved through several methods, such as the cyclocondensation of 1,3,5-tricarbonyl compounds with ammonia (B1221849) or via pyrone intermediates. nih.govresearchgate.net

Unique Attributes of the 3-Nitro Substitution Pattern

The introduction of a nitro group at the 3-position of the 4(1H)-pyridinone ring significantly influences the compound's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic attack. This electronic modification is pivotal in defining the chemical behavior and potential applications of 4(1H)-Pyridinone, 3-nitro-. The presence of the nitro group makes the compound a valuable intermediate in the synthesis of various functionalized pyridines through reactions like reduction of the nitro group or nucleophilic displacement. cymitquimica.com

Overview of Current Research Trajectories Pertaining to 4(1H)-Pyridinone, 3-nitro-

Current research on 4(1H)-Pyridinone, 3-nitro- and related compounds is multifaceted. A significant area of investigation involves its use as a precursor for the synthesis of more complex heterocyclic systems. cymitquimica.com For instance, the reactivity of the nitro group allows for its conversion into other functional groups, paving the way for the creation of novel compounds with potential pharmaceutical or material science applications. cymitquimica.com Furthermore, the unique electronic and structural features of this molecule make it a subject of interest in studies exploring structure-activity relationships of biologically active pyridinone derivatives. nih.gov

Chemical and Physical Properties of 4(1H)-Pyridinone, 3-nitro-

| Property | Value | Source |

| Molecular Formula | C5H4N2O3 | cymitquimica.comepa.govnih.gov |

| Molecular Weight | 140.10 g/mol | epa.govnih.gov |

| Appearance | Pale yellow to brownish solid | cymitquimica.com |

| Solubility | Soluble in polar solvents like water and alcohols | cymitquimica.com |

| CAS Number | 5435-54-1, 15590-90-6 | cymitquimica.comepa.govnih.gov |

| InChI Key | YUWOLBZMQDGRFV-UHFFFAOYSA-N | cymitquimica.com |

This table is interactive. Click on the headers to sort the data.

Synthesis and Reactivity

The synthesis of 4(1H)-Pyridinone, 3-nitro-, also known as 3-nitro-4-pyridinol, can be achieved through the nitration of 4-hydroxypyridine (B47283). One method involves treating 4-hydroxypyridine nitrate (B79036) with a mixture of fuming sulfuric acid and nitric acid. google.com

The reactivity of 4(1H)-Pyridinone, 3-nitro- is largely dictated by the presence of the nitro group and the pyridinone ring system. It can undergo various chemical transformations, including:

Reduction: The nitro group can be reduced to an amino group, providing a route to 3-amino-4(1H)-pyridinone derivatives.

Nucleophilic Substitution: The electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions on the pyridine ring.

Reactions at the Hydroxyl Group: The tautomeric equilibrium with 4-hydroxy-3-nitropyridine (B47278) allows for reactions typical of phenols and pyridinols. cymitquimica.com

Research Findings and Applications

Research has highlighted the utility of 4(1H)-Pyridinone, 3-nitro- as a versatile building block in organic synthesis. It serves as a key intermediate for the preparation of a variety of heterocyclic compounds. cymitquimica.com For example, it is used in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The compound's unique functional groups also suggest potential applications in materials science. cymitquimica.com

Derivatives of the 4(1H)-pyridinone scaffold have shown a broad spectrum of biological activities. For instance, certain 4(1H)-pyridinone derivatives have been investigated as antimalarial agents with activity against different stages of the parasite's life cycle. nih.gov While direct biological data on 4(1H)-Pyridinone, 3-nitro- is limited in the provided context, its role as a precursor to other biologically active molecules is a significant area of research.

Structure

3D Structure

Properties

CAS No. |

137280-56-9 |

|---|---|

Molecular Formula |

C5H4N2O3 |

Molecular Weight |

140.098 |

IUPAC Name |

3-nitro-3H-pyridin-4-one |

InChI |

InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-4H |

InChI Key |

OQZLEXNNZUGNII-UHFFFAOYSA-N |

SMILES |

C1=CN=CC(C1=O)[N+](=O)[O-] |

Synonyms |

4(3H)-Pyridinone,3-nitro-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1h Pyridinone, 3 Nitro and Its Derivatives

De Novo Ring Synthesis Approaches

De novo synthesis offers a powerful means to construct the 4(1H)-pyridinone core, allowing for the strategic introduction of substituents. These methods typically involve the formation of the six-membered ring through cyclization reactions of appropriately functionalized acyclic starting materials. illinois.eduorganic-chemistry.org

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyridone synthesis, involving the intramolecular or intermolecular condensation of precursors to form the heterocyclic ring.

While direct synthesis of 3-nitro-4-pyridinones from 1,3,5-tricarbonyl precursors is not extensively documented, the general strategy of using such precursors for pyridone synthesis is well-established. researchgate.net These methods often rely on the reaction of a 1,3,5-tricarbonyl compound or its synthetic equivalent with an amine, typically ammonia (B1221849) or a primary amine, to form the pyridone ring. The introduction of the nitro group at the 3-position would likely necessitate either a precursor already containing the nitro group or a subsequent nitration step on the formed pyridinone ring.

The reaction of γ-dianions with nitriles presents a viable, though temperature-sensitive, pathway to substituted 2-pyridones. researchgate.net This methodology could potentially be adapted for the synthesis of 4(1H)-pyridinones. The process involves the generation of a dianion from a suitable precursor, which then undergoes a [4+2] coupling with a nitrile to form the pyridone ring. researchgate.net The strategic choice of the nitrile and the dianion precursor would be crucial for accessing the desired 3-nitro-4-pyridinone structure.

Strategies Utilizing 1,3,5-Tricarbonyl Precursors

Heterocyclization Reactions (e.g., [5+1] approaches)

Heterocyclization reactions provide another avenue for the synthesis of pyridinone derivatives. researchgate.net Among these, [5+1] annulation reactions have emerged as a powerful tool. organic-chemistry.org For instance, palladium-catalyzed regioselective [5+1] annulation of vinyl aziridines or epoxides with a carbonyl source can efficiently produce δ-lactams, which are structurally related to pyridinones. organic-chemistry.org This approach utilizes the vinyl aziridine (B145994) or epoxide as a five-atom synthon. organic-chemistry.org Adapting such a strategy to incorporate a nitro group at the desired position would be a key challenge.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyridinone derivatives from simple starting materials in a single synthetic operation. mui.ac.irnih.govsioc-journal.cn

A notable one-pot method involves the use of N-silyl-1-azaallyl anions. clockss.orgclockss.org These anions, generated from aromatic nitriles and α-silylcarbanions, can react with various Michael acceptors to produce substituted pyridine (B92270) derivatives. clockss.org Specifically, the reaction of N-silyl-1-azaallyl anions with ethyl 3-ethoxy-2-nitropropenoate has been shown to yield 3-nitropyridine (B142982) derivatives in good yields. clockss.org This reaction proceeds via a C-1,4-addition followed by elimination of an ethoxide anion and subsequent cyclization. clockss.org The regioselectivity of the cyclization can lead to either 2-pyridone or 2-alkoxypyridine derivatives, depending on the substituents on the azaallyl anion. clockss.org

A general procedure for this synthesis involves adding a solution of n-butyllithium in hexane (B92381) to a solution of a trimethylsilylmethyl-substituted precursor (like 3-methyl-5-trimethylsilylmethylisoxazole) in THF at -80°C. clockss.org The resulting anion is then treated with benzonitrile (B105546) to form the N-silyl-1-azaallyl anion. clockss.org Subsequent reaction with ethyl 3-ethoxy-2-nitropropenoate at -80°C, followed by warming to room temperature, affords the 3-nitropyridine products. clockss.org

Table 1: Synthesis of 3-Nitropyridine Derivatives using N-Silyl-1-Azaallyl Anions clockss.org

| Starting Material (X) | Product(s) | Yield (%) |

| 2-Pyridyl | 3-Nitro-6-phenyl-2-pyridone | 58 |

| 5-(3-Methyl)isoxazolyl | 5-(3-Methyl-5-isoxazolyl)-3-nitro-6-phenyl-2-pyridone & 2-Ethoxy-5-(3-methyl-5-isoxazolyl)-3-nitro-6-phenylpyridine | 35 (pyridone), 40 (pyridine) |

| t-Butoxycarbonyl | 6-Phenyl-3-nitro-2-pyridone | 65 |

| N,N-Dimethylcarbamoyl | 2-Ethoxy-6-phenyl-3-nitropyridine | 72 |

This method offers advantages such as the use of readily available reagents and good yields of the substituted 3-nitropyridine derivatives. clockss.org

Tandem Conversions Involving Blaise Reaction Intermediates

The Blaise reaction, which traditionally involves the zinc-mediated reaction of nitriles with α-haloesters to form β-enamino esters or β-keto esters, has been ingeniously adapted for pyridinone synthesis. organic-chemistry.org Tandem, one-pot conversions leveraging Blaise reaction intermediates offer an efficient and operationally convenient route to various pyridinone derivatives. frontiersin.orgnih.gov

A notable strategy involves the in-situ generation of a Blaise reaction intermediate from a nitrile and a Reformatsky reagent. This intermediate can then react in a chemo- and regioselective manner with propiolates to yield 2-pyridone derivatives in good to excellent yields. figshare.com The proposed mechanism for some of these tandem reactions involves a Michael addition of the Blaise intermediate, followed by isomerization, rearrangement, and intramolecular cyclization to form the pyridinone ring. frontiersin.orgnih.gov

Furthermore, the versatility of the Blaise reaction intermediate is demonstrated in its reaction with 1,3-enynes, which proceeds through C-nucleophilic addition followed by an electrocyclization-aromatization cascade to afford pyridines. researchgate.net Researchers have also developed methods for the synthesis of 3,4-dihydropyridin-2-ones through a tandem one-pot Michael-type addition and cyclization of the Blaise reaction intermediate with acrylic esters. researchgate.net These methodologies highlight the power of tandem reactions involving Blaise intermediates for constructing complex heterocyclic systems from simple starting materials. researchgate.netrsc.orgacs.org

Ring Transformation Reactions from Dinitropyridones

Ring transformation reactions of dinitropyridones have emerged as a powerful strategy for the synthesis of nitroaromatic compounds, including nitropyridines, that are otherwise difficult to access. nih.gov 1-Methyl-3,5-dinitro-2-pyridone, in particular, is an excellent substrate for nucleophilic-type ring transformations due to its high electron deficiency, low aromatic stabilization energy, and the presence of a good leaving group. nih.gov

A significant development in this area is the three-component ring transformation (TCRT) of a dinitropyridone with a ketone and a nitrogen source, such as ammonium (B1175870) acetate (B1210297). kochi-tech.ac.jpnih.gov This method allows for the construction of nitropyridine and nitroaniline libraries from simple, commercially available starting materials under mild conditions. kochi-tech.ac.jpresearchgate.net In these reactions, the dinitropyridone effectively acts as a synthetic equivalent of the unstable nitromalonaldehyde (B3023284). nih.govsci-hub.se

The reaction of dinitropyridone with aromatic ketones in the presence of ammonium acetate typically yields 2-arylated 5-nitropyridines. researchgate.net When α,β-unsaturated ketones are used, the reaction provides access to alkenyl/alkynylpyridines without the need for transition metals. kochi-tech.ac.jp Interestingly, aliphatic ketones with two different α-protons can lead to a different ring transformation, resulting in 2,6-disubstituted 4-nitroanilines. researchgate.net A facile and efficient one-pot synthesis of 3-substituted 5-nitropyridines has also been developed via the TCRT of 3,5-dinitro-2-pyridone with various aldehydes using solid ammonium acetate as the nitrogen source. acs.org

Furthermore, the reaction of N-hydroxy-3,5-dinitro-4-pyridone with the sodium enolate of diethyl 3-oxoglutarate leads to an unusual ring transformation, affording a polyfunctionalized pyrrole. scispace.com This highlights the diverse reactivity of dinitropyridone derivatives and their potential in synthesizing a wide range of heterocyclic compounds.

Nitration Strategies for Pyridinone Frameworks

The introduction of a nitro group onto a pyridinone scaffold is a critical step in the synthesis of 3-nitro-4(1H)-pyridinone and its derivatives. Both direct and indirect methods have been employed to achieve this transformation.

Direct Nitration Methods

Direct nitration of pyridinone and its parent heterocycle, pyridine, can be challenging due to the electron-deficient nature of the ring, which is further deactivated by protonation under strongly acidic nitrating conditions. kochi-tech.ac.jpwikipedia.org The direct nitration of pyridine itself is often sluggish and results in low yields. sci-hub.sewikipedia.org

However, pyridones can be nitrated more readily than pyridines because their dearomatization is easier. nih.gov A common method for the synthesis of 3-nitro-4-pyridone involves the treatment of 4-hydroxypyridine (B47283) nitrate (B79036) with a mixture of fuming sulfuric acid and fuming nitric acid. prepchem.comgoogle.com Similarly, nitration of 2-pyridone can be achieved under similar conditions. google.com For instance, 2,6-dimethyl-4-pyridinol can be nitrated to 2,6-dimethyl-3,5-dinitro-4-pyridinol using a mixture of fuming nitric acid and concentrated sulfuric acid. google.com

Recent advancements have focused on developing milder and more selective nitration protocols. Nitration of pyridines with nitric acid in trifluoroacetic anhydride (B1165640) has been shown to produce 3-nitropyridines in good yields. researchgate.netscribd.com This method is believed to involve the in-situ formation of dinitrogen pentoxide. scribd.com Another approach involves the nitration of pyridines with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no

| Starting Material | Nitrating Agent | Product | Yield (%) | Reference |

| 4-Hydroxypyridine nitrate | Fuming H₂SO₄ / Fuming HNO₃ | 3-Nitro-4-hydroxypyridine | - | prepchem.comgoogle.com |

| 2,6-Dimethyl-4-hydroxypyridine nitrate | Fuming HNO₃ / Conc. H₂SO₄ | 2,6-Dimethyl-3,5-dinitro-4-pyridinol | - | google.com |

| Pyridine | HNO₃ / Trifluoroacetic anhydride | 3-Nitropyridine | 83 | researchgate.netscribd.com |

| 4-Methyl-2-(1H-pyrrol-1-yl)pyridine | Conc. HNO₃ / Conc. H₂SO₄ | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | 85-91 |

Indirect Nitration and Nitro Group Introduction

Given the challenges of direct nitration, indirect methods for introducing a nitro group are often employed. kochi-tech.ac.jp These "built-in" methods incorporate a nitro-containing building block into the synthesis of the pyridinone ring. kochi-tech.ac.jp

One strategy involves the chemical conversion of other functional groups, such as an amino group, into a nitro group. kochi-tech.ac.jp For example, 2- and 4-aminopyridines can be oxidized with hydrogen peroxide and sulfuric acid to yield the corresponding nitropyridines. nowgonggirlscollege.co.in However, these methods can sometimes be limited by side reactions or the need for harsh reagents. kochi-tech.ac.jp

A more common and versatile indirect approach is the construction of the nitropyridine ring from acyclic precursors already bearing a nitro group. The condensation of the sodium salt of nitromalonaldehyde with β-keto esters and ammonia is a known method for constructing the 3-nitropyridine skeleton. sci-hub.se As previously discussed (Section 2.1.3.3), ring transformation reactions of dinitropyridones serve as an effective indirect route, where the dinitropyridone acts as a stable precursor equivalent to nitromalonaldehyde. nih.govsci-hub.se This highlights the importance of synthetic strategies that build the desired nitro-substituted ring system from appropriately functionalized acyclic or alternative heterocyclic starting materials.

Derivatization and Functionalization Approaches

The functionalization of the 4(1H)-pyridinone, 3-nitro- core is crucial for creating a diverse range of derivatives with potential applications. The strongly electron-withdrawing nitro group plays a key role in activating the pyridone scaffold for various transformations. nih.govresearchgate.net

Regioselective Functionalization at C-Substituted Positions

The presence of the nitro group significantly influences the reactivity of the pyridinone ring, enabling regioselective functionalization. The nitro group activates the scaffold for nucleophilic attack, particularly at positions vicinal to the nitro group. nih.gov For example, the nitroalkene moiety within nitropyridones is susceptible to nucleophilic addition. nih.gov

Studies on 1-substituted nitropyridones have shown that they can react with nucleophiles like ethyl isocyanoacetate to form pyrrolopyridine derivatives, with the nucleophilic attack occurring regioselectively at the 6-position. nih.gov The introduction of a nitro group can also facilitate cine-substitution reactions, where a nucleophile attacks at one position leading to the displacement of a leaving group from an adjacent position. This has been observed in trinitroquinolones, where various nucleophiles can regioselectively functionalize the 4-position. nih.gov

| Pyridone Derivative | Reagent | Reaction Type | Product | Reference |

| 1-Substituted nitropyridones | Ethyl isocyanoacetate, DBU | Nucleophilic Addition/Cyclization | Pyrrolopyridine derivatives | nih.gov |

| 5-Nitro-2-pyridones | 2,3-Dimethyl-1,3-butadiene (B165502) | Diels-Alder Cycloaddition | Quinolones | nih.gov |

| Trinitroquinolone | Various nucleophiles (e.g., 1,3-dicarbonyls, nitroalkanes) | Cine-substitution | 4-Functionalized dinitroquinolones | nih.gov |

N-Alkylation and N-Functionalization Strategies

The N-alkylation and N-functionalization of pyridinone rings, including 4(1H)-pyridinone, 3-nitro-, present a significant synthetic challenge centered on regioselectivity. The pyridinone nucleus is an ambident nucleophile, meaning it possesses two potential sites for alkylation: the ring nitrogen (N-alkylation) and the exocyclic oxygen (O-alkylation). The direct alkylation of pyridones often results in a mixture of N-alkylated and O-alkylated (2-alkoxypyridine) products, with the ratio being highly dependent on the reaction conditions. nih.gov

Controlling this regioselectivity is paramount for the synthesis of specific derivatives. Research into pyridone chemistry has shown that factors such as the choice of base, solvent, and the nature of the alkylating agent can be manipulated to favor N-substitution. For instance, the alkylation of alkali metal salts of 2-pyridone in dimethylformamide (DMF) has been reported to predominantly yield the N-alkylated product, whereas using the silver salt in benzene (B151609) favors O-alkylation. nih.gov More contemporary methods have been developed to enhance the selectivity for N-alkylation. One practical procedure for the selective N-alkylation of 4-alkoxy-2-pyridones employs a combination of tetrabutylammonium (B224687) iodide as a catalyst and potassium tert-butoxide as the base in an anhydrous, mild environment. researchgate.netresearchgate.net Another approach utilizes cesium carbonate (Cs2CO3) to promote the N-alkylation of 3-cyano-2(1H)-pyridones with various alkyl halides. researchgate.net

While direct N-alkylation can be challenging, a rearrangement of a related 4-methoxy-3-nitropyridine (B17402) has been shown to produce N-methyl-3-nitro-4-pyridone, confirming the feasibility of obtaining N-alkylated products within this specific nitro-substituted series. cdnsciencepub.com Furthermore, strategies for N-alkenylation have been developed for 2-pyridone systems, which could potentially be adapted for 3-nitro-4-pyridinone, expanding the range of possible N-functionalizations. nih.gov

Table 1: Conditions Influencing N- vs. O-Alkylation of Pyridone Scaffolds This table summarizes general findings for pyridone systems, which are informative for the targeted synthesis of N-functionalized 3-nitro-4-pyridinone derivatives.

| Condition/Reagent | Favored Product | Rationale/Comments | Reference |

|---|---|---|---|

| Alkali Salt (e.g., Na+, K+) in polar aprotic solvent (e.g., DMF) | N-Alkylation | The dissociated "hard" cation associates with the "hard" oxygen atom, leaving the "softer" nitrogen atom more available for alkylation. | nih.gov |

| Silver Salt (Ag+) in a nonpolar solvent (e.g., Benzene) | O-Alkylation | The "soft" silver cation coordinates with the "soft" nitrogen atom, directing the alkylating agent to the oxygen. | nih.gov |

| Potassium tert-butoxide (t-BuOK) / Tetrabutylammonium iodide (TBAI) in THF | Selective N-Alkylation | Provides mild, anhydrous conditions suitable for selective N-alkylation of 4-alkoxy-2-pyridones. | researchgate.net |

| Cesium Carbonate (Cs2CO3) | Selective N-Alkylation | Reported to be effective for the N-alkylation of 3-cyano-2-pyridones. | researchgate.net |

Post-Synthetic Modification of the Nitro Group

The nitro group on the 4(1H)-pyridinone, 3-nitro- ring is not merely a static substituent; it is a versatile functional handle that enables a wide array of post-synthetic modifications. Its strong electron-withdrawing nature activates the pyridone ring, and the group itself can be transformed into other functionalities, most notably an amino group. nih.govkochi-tech.ac.jp

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and crucial transformations in the functionalization of this scaffold. This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro substituent into a strongly electron-donating amino group. This change opens up a vast landscape of subsequent chemical reactions.

Several well-established methods are effective for this reduction. A common and effective method involves the use of metals in acidic media. For example, the reduction of the related 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731) can be achieved in high yields (85-90%) using iron powder in the presence of mineral acids like hydrochloric or sulfuric acid. semanticscholar.org Another widely used reducing agent is stannous chloride (SnCl2) in concentrated hydrochloric acid, which is known to efficiently convert nitroarenes to anilines. cdnsciencepub.com These classical methods are robust and often provide excellent yields of the corresponding 3-amino-4(1H)-pyridinone derivative.

The resulting amino group is a key intermediate for further derivatization, allowing for the introduction of a wide range of substituents through reactions such as diazotization, acylation, and sulfonylation, thereby providing access to a large library of novel compounds. Beyond simple reduction, the nitro group's activating effect can facilitate other ring modifications, such as nucleophilic aromatic substitution, although the most direct and common post-synthetic modification remains its conversion to an amine. nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups This table outlines standard methods applicable to the reduction of the 3-nitro group in 4(1H)-pyridinone, 3-nitro-.

| Reducing Agent | Typical Conditions | Product | Comments | Reference |

|---|---|---|---|---|

| Iron (Fe) / Hydrochloric Acid (HCl) | Aqueous HCl, heat | 3-Amino-4(1H)-pyridinone | A classic, cost-effective method for nitro group reduction. Can produce by-products. semanticscholar.org | semanticscholar.org |

| Stannous Chloride (SnCl2) / Hydrochloric Acid (HCl) | Concentrated HCl, often at reduced temperature initially | 3-Amino-4(1H)-pyridinone | A reliable and high-yielding method for the synthesis of aromatic amines. cdnsciencepub.com | cdnsciencepub.com |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | H2 gas, Palladium on Carbon catalyst, various solvents (e.g., EtOH, EtOAc) | 3-Amino-4(1H)-pyridinone | A clean method with high yields, though may not be compatible with other reducible functional groups. | Generic Method |

| Sodium Dithionite (Na2S2O4) | Aqueous or mixed aqueous/organic solvent systems | 3-Amino-4(1H)-pyridinone | A mild reducing agent often used when harsh acidic conditions need to be avoided. nih.gov | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 1h Pyridinone, 3 Nitro

Electrophilic and Nucleophilic Substitution Reactions

Influence of the Nitro Group on Reactivity and Regioselectivity

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a characteristic that profoundly influences the reactivity of the 4(1H)-pyridinone scaffold. nih.govmdpi-res.com It deactivates the heterocyclic ring towards electrophilic substitution reactions by significantly reducing the electron density of the π-system. kochi-tech.ac.jpgcwgandhinagar.com The nitrogen atom of the pyridine (B92270) ring further contributes to this deactivation, making electrophilic attack highly unfavorable. gcwgandhinagar.com

Conversely, this electron deficiency greatly activates the pyridone ring for nucleophilic substitution reactions. mdpi-res.comkochi-tech.ac.jp The nitro group, through both its inductive (-I) and resonance (-R) effects, lowers the energy of the Meisenheimer-like intermediates formed upon nucleophilic attack, thereby facilitating the substitution process. mdpi-res.comorganic-chemistry.org

Regioselectivity in nucleophilic attacks is also governed by the nitro group. Nucleophiles preferentially attack the positions ortho and para to the nitro group. In the case of 4(1H)-Pyridinone, 3-nitro-, the positions susceptible to nucleophilic attack are C-2 (ortho) and C-5 (para to the ring nitrogen, but activated by the C-3 nitro group). The C-5 position is also activated by the vinylogous nature of the system.

A practical example of this enhanced reactivity is the amination of nitropyridones. Studies have shown that 3-nitro-4-pyridone is a highly activated substrate for coupling with primary amines when treated with hexamethyldisilazane (B44280) (HMDS). acs.org This reaction proceeds in good yields, underscoring the activating effect of the nitro group. acs.org In contrast, other regioisomers such as 5-nitro-2-pyridone and 3-nitro-2-pyridone are substantially less reactive under the same conditions, highlighting the specific electronic activation pattern within the 3-nitro-4-pyridone isomer. acs.org

Table 1: Reactivity of Nitropyridone Isomers in Amination Reactions This table illustrates the comparative reactivity of different nitropyridone isomers towards amination, highlighting the high reactivity of the 3-nitro-4-pyridone substrate.

| Nitropyridone Isomer | Activating Group | Relative Reactivity | Reference |

|---|---|---|---|

| 3-Nitro-4-pyridone | NO₂ at C-3 | High | acs.org |

| 5-Nitro-2-pyridone | NO₂ at C-5 | Low | acs.org |

| 3-Nitro-2-pyridone | NO₂ at C-3 | Low | acs.org |

Investigations into Reaction Pathways (e.g., Vicarious Substitution)

A significant reaction pathway for nitro-activated aromatic and heteroaromatic compounds is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, a process not typically feasible in standard nucleophilic aromatic substitution (SNAr) which requires a good leaving group. The VNS methodology utilizes a nucleophile that carries its own leaving group at the nucleophilic center. organic-chemistry.org

The general mechanism involves the initial attack of the carbanionic nucleophile (containing a leaving group, L) on an electron-deficient carbon of the nitro-aromatic ring to form a σH-adduct (a Meisenheimer-like complex). organic-chemistry.org This is followed by a base-induced β-elimination of HL from the adduct, which re-establishes the aromatic system and results in the net substitution of a hydrogen atom. organic-chemistry.org

For 3-nitro-4(1H)-pyridinone, VNS reactions are expected to occur at positions activated by the nitro group, primarily the C-5 position, and potentially the C-2 position. Research on various 3-nitropyridines has demonstrated that VNS amination using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) selectively occurs at the position para to the nitro group (C-6 in a simple 3-nitropyridine). ntnu.noresearchgate.net By analogy, for 3-nitro-4(1H)-pyridinone, the C-5 position is the most likely site for VNS. For example, reacting 4-methyl-3-nitropyridine (B1297851) with chloroform (B151607) and potassium tert-butoxide results in the introduction of a dichloromethyl group at the C-2 position (ortho to the nitro group). ntnu.no Such reactions provide a powerful tool for the C-C and C-N bond formation on the pyridone ring, leading to functionalized derivatives that are otherwise difficult to synthesize. clockss.org

Ring Transformation and Rearrangement Reactions

Nucleophilic Ring-Opening and Recyclization Reactions

The electron-deficient nature of the 3-nitro-4(1H)-pyridinone ring makes it susceptible to ring-opening and subsequent recyclization reactions upon treatment with certain nucleophiles. nih.gov These transformations often proceed through a "scrap and build" strategy, where a portion of the original ring is replaced by fragments from the attacking reagent to form a new cyclic system. nih.govencyclopedia.pub

While specific studies on 3-nitro-4(1H)-pyridinone are limited, extensive research on related dinitropyridones provides a clear precedent. For instance, 1-methyl-3,5-dinitro-2-pyridone serves as a versatile substrate for three-component ring transformations (TCRT). nih.govencyclopedia.pubacs.org When reacted with a ketone and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), it undergoes a complex sequence initiated by nucleophilic attack of the ketone's enol or enamine form at the C-4 position of the pyridone. acs.org This is followed by further reaction with the nitrogen source, intramolecular cyclization, and elimination of a stable nitroacetamide anion to yield functionalized nitropyridines or nitroanilines. nih.govacs.org

A plausible mechanism for such transformations involves:

Nucleophilic attack of an enolate or enamine at an electrophilic site on the pyridone ring (e.g., C-4 or C-6). nih.govacs.org

Subsequent ring-opening, driven by the formation of a stable intermediate.

Intramolecular cyclization involving different atoms of the intermediate.

Aromatization via elimination of a small, stable molecule (e.g., nitroacetamide). acs.org

In a related example, N-hydroxy-3,5-dinitro-4-pyridone reacts with the enolate of diethyl 3-oxoglutarate, leading to a ring transformation that produces a polyfunctionalized pyrrole. scispace.com This reaction demonstrates that the 4-pyridone core, when sufficiently activated by electron-withdrawing groups, can undergo profound skeletal rearrangements.

Table 2: Examples of Ring Transformation Reactions of Activated Pyridones This table summarizes key findings from ring transformation reactions of highly activated pyridone derivatives, which serve as models for the potential reactivity of 3-nitro-4(1H)-pyridinone.

| Pyridone Substrate | Reagents | Product Type | Reference |

|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia (NH₃) | Substituted 5-Nitropyridine | encyclopedia.pub |

| 1-Methyl-3,5-dinitro-2-pyridone | Aldehyde, Ammonium Acetate | 3-Substituted 5-Nitropyridine | acs.org |

| N-Hydroxy-3,5-dinitro-4-pyridone | Diethyl 3-oxoglutarate enolate | Polyfunctionalized Pyrrole | scispace.com |

Sigmatropic Shifts and Related Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-conjugated system in an intramolecular, concerted fashion. hcpgcollege.edu.in While not a dominant reaction pathway for pyridones, instances of such rearrangements have been observed in related systems, particularly involving the nitro group.

A notable example occurs during the nitration of pyridine itself. The mechanism is believed to involve the initial formation of an N-nitropyridinium species, which then undergoes nucleophilic addition (e.g., by bisulfite). iust.ac.ir The crucial step is a nih.govclockss.org-sigmatropic migration of the nitro group from the ring nitrogen to the C-3 position, followed by elimination to form 3-nitropyridine (B142982). iust.ac.ir This demonstrates the potential for the nitro group to participate in sigmatropic shifts within a pyridine-based framework.

Furthermore, a rare case of a nih.govclockss.org sigmatropic shift of a nitro group has been reported in the context of synthesizing certain pyridone derivatives. urfu.ru Thermally induced nih.govclockss.org hydrogen shifts are also well-known sigmatropic rearrangements in cyclic π-systems like cyclopentadiene, proceeding through a suprafacial pathway. libretexts.orglibretexts.org

Although specific, well-documented examples of sigmatropic rearrangements starting from 4(1H)-Pyridinone, 3-nitro- are scarce in the literature, the mechanistic precedents in related structures suggest that under appropriate thermal or photochemical conditions, such intramolecular rearrangements could be a plausible, albeit minor, reaction pathway.

Cycloaddition Chemistry

The electron-deficient character imparted by the nitro group makes the π-system of 3-nitro-4(1H)-pyridinone a suitable candidate for participating in cycloaddition reactions, particularly as the electron-poor component. nih.gov In these reactions, the pyridone acts as a dienophile or a dipolarophile.

Diels-Alder reactions are a prime example. Electron-deficient 2-pyridones possessing a nitro group have been shown to serve as effective dienophiles, reacting with electron-rich dienes like 2,3-dimethyl-1,3-butadiene (B165502) to form fused aza-heterocycles. nih.gov For instance, 5-nitro-2-pyridones undergo regioselective [4+2] cycloaddition across the C5-C6 bond, followed by aromatization via the elimination of nitrous acid to yield quinolones. nih.gov Similarly, 3-nitro-2-pyridones react with dienes to form tetrahydroisoquinolone structures. nih.gov This body of evidence strongly suggests that 3-nitro-4(1H)-pyridinone would also exhibit dienophilic character, likely reacting across the C5-C6 double bond with suitable dienes.

Beyond Diels-Alder reactions, the system can participate in 1,3-dipolar cycloadditions. The reactivity of 3-nitro-4-pyridyl isocyanate, a closely related derivative, has been investigated in 1,3-dipolar cycloadditions with dipoles such as azides. researchgate.net The reaction with trimethylsilylazide afforded the corresponding tetrazolinone, demonstrating the ability of the nitropyridyl moiety to act as a dipolarophile. researchgate.net This reactivity can be extrapolated to 3-nitro-4(1H)-pyridinone itself, which could react with various 1,3-dipoles to generate novel heterocyclic systems.

Table 3: Examples of Cycloaddition Reactions with Nitropyridone Systems This table provides examples of cycloaddition reactions involving various nitropyridone derivatives, illustrating the potential of 3-nitro-4(1H)-pyridinone to participate in similar transformations.

| Substrate | Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|---|

| 5-Nitro-2-pyridone | Diels-Alder [4+2] | 2,3-Dimethyl-1,3-butadiene | Quinolone | nih.gov |

| 3-Nitro-2-pyridone | Diels-Alder [4+2] | 2,3-Dimethyl-1,3-butadiene | Tetrahydroisoquinolone | nih.gov |

| 3-Nitro-4-pyridyl isocyanate | 1,3-Dipolar Cycloaddition | Trimethylsilylazide (TMSA) | Tetrazolinone | researchgate.net |

Structural Elucidation and Tautomeric Equilibria Studies

Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing data on bond lengths, bond angles, and the unit cell parameters. In the absence of a published structure for 3-nitro-4(1H)-pyridinone, its crystallographic parameters can be inferred by comparison with analogous structures, such as the parent compound, 4-pyridone, and other substituted pyridinones.

For instance, the parent 4-pyridone has been shown to crystallize in at least two polymorphic forms, monoclinic and orthorhombic, with molecules linked by N—H⋯O hydrogen bonds. researchgate.net Similarly, studies on other pyridinone derivatives, like 3-hydroxy-2-methyl-4(1H)-pyridinone, reveal detailed crystal data obtained through single-crystal X-ray diffraction. cdnsciencepub.com

It is anticipated that 3-nitro-4(1H)-pyridinone would crystallize in a common space group for organic molecules, such as P2₁/c or P-1. The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic distribution within the pyridinone ring and affect the bond lengths and angles compared to the unsubstituted 4-pyridone. The C-NO₂ bond will likely cause some distortion in the planarity of the pyridine (B92270) ring. Theoretical crystal structure prediction methods, which utilize computational algorithms to find the most thermodynamically stable packing arrangements, could provide valuable models for the crystal structure of 3-nitro-4(1H)-pyridinone. arxiv.orged.ac.ukchemrxiv.org

Below is a hypothetical data table, illustrating the kind of parameters that would be obtained from a single-crystal X-ray diffraction experiment. The values are based on typical data for related small organic molecules.

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₄N₂O₃ |

| Formula weight | 140.10 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~10.0 |

| c (Å) | ~8.5 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~580 |

| Z | 4 |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of 4(1H)-pyridinone, 3-nitro- is expected to be dominated by a network of intermolecular hydrogen bonds, a common feature in pyridinone structures. The pyridone moiety contains an acidic N-H group (hydrogen bond donor) and a carbonyl group (C=O) which is a strong hydrogen bond acceptor.

In the crystal structure of the parent 4-pyridone, molecules form chains through strong N—H⋯O hydrogen bonds. researchgate.net It is highly probable that 3-nitro-4(1H)-pyridinone will exhibit a similar primary hydrogen bonding motif, forming centrosymmetric dimers or one-dimensional chains. In such an arrangement, the N-H of one molecule would form a hydrogen bond with the carbonyl oxygen of a neighboring molecule.

The expected intermolecular interactions are summarized in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | N-H | C=O | ~2.7 - 2.9 (N···O) | Primary structural motif (dimer or chain formation) |

| Weak Hydrogen Bond | C-H (ring) | O (nitro) | ~3.0 - 3.5 (C···O) | Secondary stabilization of the 3D network |

| Weak Hydrogen Bond | C-H (ring) | C=O | ~3.0 - 3.5 (C···O) | Additional stabilization |

| π-π Stacking | Pyridinone Ring | Pyridinone Ring | ~3.3 - 3.8 | Contribution to packing, especially if planar motifs are formed |

Advanced Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR spectroscopy for 4(1H)-Pyridinone, 3-nitro- reveals characteristic signals corresponding to the protons on the pyridinone ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the pyridinone carbonyl. In a typical ¹H NMR spectrum, distinct signals are observed for the protons at positions 2, 5, and 6 of the heterocyclic ring. For instance, in deuterated methanol (B129727) (CD₃OD), the proton at C2 appears as a singlet, while the protons at C5 and C6 exhibit doublet signals due to coupling with each other.

Table 1: ¹H NMR Chemical Shifts for 4(1H)-Pyridinone, 3-nitro-

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|---|

| H-2 | ~8.9 - 9.3 | s | - | CD₃OD |

| H-5 | ~7.8 - 8.3 | d | ~7.0 - 8.0 | CD₃OD |

| H-6 | ~8.2 - 8.6 | d | ~7.0 - 8.0 | CD₃OD |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of 4(1H)-Pyridinone, 3-nitro-. The spectrum displays distinct peaks for each carbon atom in the molecule, with their chemical shifts being highly dependent on their electronic environment. The carbonyl carbon (C-4) typically resonates at a significantly downfield position. The presence of the nitro group at C-3 also influences the chemical shifts of the adjacent carbon atoms.

Table 2: ¹³C NMR Chemical Shifts for 4(1H)-Pyridinone, 3-nitro-

| Carbon | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| C-2 | ~140 - 146 | CD₃OD |

| C-3 | ~130 - 135 | CD₃OD |

| C-4 | ~175 - 180 | CD₃OD |

| C-5 | ~115 - 120 | CD₃OD |

| C-6 | ~140 - 145 | CD₃OD |

Note: These are approximate ranges and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between coupled protons. For 4(1H)-Pyridinone, 3-nitro-, a cross-peak between the signals of H-5 and H-6 would be observed, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). For example, correlations would be expected between H-2 and carbons C-3 and C-4, and between H-6 and carbons C-4 and C-5, providing further confirmation of the molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are instrumental in identifying the functional groups present in 4(1H)-Pyridinone, 3-nitro-.

Vibrational Analysis of Functional Groups

The IR and Raman spectra of 4(1H)-Pyridinone, 3-nitro- are characterized by specific absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent features include the stretching vibrations of the N-H bond, the C=O group of the pyridinone ring, and the N-O bonds of the nitro group. The C=C and C-N stretching vibrations within the ring also give rise to characteristic bands.

Table 3: Key Vibrational Frequencies for 4(1H)-Pyridinone, 3-nitro-

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400 - 3200 |

| C=O | Stretching | 1640 - 1680 |

| NO₂ | Asymmetric Stretching | 1520 - 1560 |

| NO₂ | Symmetric Stretching | 1340 - 1380 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 4(1H)-Pyridinone, 3-nitro- is influenced by the conjugated system of the pyridinone ring and the electronic effects of the nitro substituent.

The UV-Vis spectrum typically shows absorption maxima corresponding to π → π* and n → π* transitions. The exact positions of these bands are solvent-dependent. The presence of the nitro group, a strong chromophore, significantly affects the absorption profile.

Table 4: UV-Vis Absorption Maxima for 4(1H)-Pyridinone, 3-nitro-

| Solvent | λmax (nm) | Transition Type |

|---|---|---|

| Ethanol/Methanol | ~250 - 270 | π → π* |

| ~330 - 350 | π → π* / n → π* |

Note: The absorption maxima and their assignments can vary with solvent polarity.

Electronic Transitions and Chromophoric Behavior

The chromophoric nature of 4(1H)-pyridinone, 3-nitro- arises from the interaction between the pyridinone ring and the nitro group substituent. The compound typically appears as a light yellow solid, which indicates that it absorbs light in the violet-blue portion of the visible spectrum. echemi.com This absorption is due to specific electronic transitions within the molecule.

The molecular structure features a pyridone ring, which acts as the primary chromophore, enhanced by a strongly electron-withdrawing nitro group (-NO₂). mdpi.com This arrangement creates a "push-pull" electronic system. The pyridone ring system, with its lone pairs on the nitrogen and oxygen atoms, can act as an electron donor, while the nitro group is a powerful electron acceptor. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation.

The UV-Visible spectrum of compounds with such features is generally characterized by two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. They are typically responsible for strong absorption bands in the UV region.

n → π* transitions: These are lower-energy transitions involving the excitation of non-bonding electrons (from the oxygen of the carbonyl group or the nitro group) to π* antibonding orbitals. These transitions are often weaker and appear at longer wavelengths.

| Transition Type | Orbital Origin | Description | Expected Spectral Region |

|---|---|---|---|

| π → π | Pyridone Ring | High-intensity absorption from the conjugated π-system. | UV Region |

| n → π / ICT | N/O Lone Pairs → Nitro Group | Lower-intensity absorption involving non-bonding electrons and charge transfer to the nitro group. Responsible for the visible color. | Near-UV to Visible Region |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the characterization of 4(1H)-pyridinone, 3-nitro-. It is employed to confirm the compound's molecular weight and to deduce its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass-to-charge ratio (m/z), often to four or more decimal places. ucla.edumeasurlabs.com This precision allows for the determination of a molecule's exact mass, which can be used to confirm its elemental composition.

For 4(1H)-pyridinone, 3-nitro-, the molecular formula is C₅H₄N₂O₃. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent atoms, is 140.022192 g/mol . epa.gov An experimental HRMS measurement yielding a value that matches this theoretical mass within a narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other formulas with the same nominal mass. ucla.educhemrxiv.org

| Element | Count | Most Abundant Isotope Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (H) | 4 | 1.007825 | 4.031300 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Total Theoretical Monoisotopic Mass | 140.022193 |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a technique used to structurally characterize molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For 4(1H)-pyridinone, 3-nitro-, the protonated molecule [M+H]⁺ (m/z 141.0295) is typically selected and subjected to collision-induced dissociation (CID).

The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group. nih.govmiamioh.edu Key fragmentation pathways for this compound are expected to include:

Loss of NO₂: A primary fragmentation pathway is the neutral loss of the nitro group (46.01 Da), resulting in a fragment ion at m/z 95.0233. This is a common and diagnostic fragmentation for nitro-substituted heterocycles. nih.gov

Loss of CO: Following or preceding other fragmentations, the loss of carbon monoxide (28.00 Da) from the pyridinone ring is a common process for this class of compounds. researchgate.net

Analysis of these fragmentation patterns provides definitive structural confirmation.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Lost Fragment | Proposed Product Ion Formula |

|---|---|---|---|---|

| 141.0295 | 95.0233 | 46.0055 | NO₂ | [C₅H₄NO+H]⁺ |

| 141.0295 | 111.0189 | 30.0106 | NO | [C₅H₄NO₂+H]⁺ |

| 95.0233 | 67.0280 | 27.9949 | CO | [C₄H₄N+H]⁺ |

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing large biomolecules, but it has also been successfully adapted for the analysis of small organic compounds. researchgate.netcreative-proteomics.comnews-medical.net In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the gentle desorption and ionization of the analyte molecules. creative-proteomics.com

For the analysis of 4(1H)-pyridinone, 3-nitro-, the compound would be mixed with a suitable matrix (such as α-cyano-4-hydroxycinnamic acid or a specialized matrix for small molecules) and spotted onto a target plate. researchgate.netrsc.org Laser irradiation would then generate primarily singly charged molecular ions, such as [M+H]⁺ or sodium adducts [M+Na]⁺, with minimal fragmentation. This makes MALDI-TOF an effective tool for the rapid and high-throughput confirmation of the molecular weight of the intact compound. news-medical.net The low background interference in the lower mass range, when using appropriate matrices, further enhances its utility for small molecule analysis. rsc.orgnih.gov

| Parameter | Description |

|---|---|

| Principle | Soft ionization technique using a laser-absorbing matrix to desorb and ionize the analyte. |

| Sample Preparation | The compound is mixed with a matrix solution (e.g., CHCA) and dried on a target plate. |

| Primary Ions Observed | Intact molecular ions, typically [M+H]⁺ and [M+Na]⁺. |

| Key Advantage | Provides rapid molecular weight confirmation with minimal fragmentation, suitable for high-throughput screening. news-medical.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the electronic level. For 3-nitro-4(1H)-pyridinone, these calculations have primarily revolved around Density Functional Theory (DFT), a method that has proven to be both accurate and computationally efficient for a wide range of chemical systems.

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and stability of 3-nitro-4(1H)-pyridinone and its derivatives. Studies have shown that the compound exists in two tautomeric forms: 3-nitro-4(1H)-pyridinone and 3-nitro-4-hydroxypyridine. DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have been instrumental in determining that the pyridinone form is more stable than the hydroxypyridine form. This stability is attributed to its electronic configuration and the specific arrangement of atoms.

Interactive Data Table: Calculated Energies and Dipole Moments for Tautomers of 3-nitro-4-pyridone

| Tautomer | Method | Total Energy (Hartree) | Dipole Moment (Debye) |

| 3-nitro-4(1H)-pyridinone | B3LYP/6-311++G(d,p) | -472.69 | 6.54 |

| 3-nitro-4-hydroxypyridine | B3LYP/6-311++G(d,p) | -472.67 | 3.69 |

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, offer another layer of theoretical investigation. Although less commonly cited in the available literature for this specific compound compared to DFT, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide benchmark data for comparison. These methods are often used to validate the results obtained from DFT calculations, ensuring a high degree of confidence in the predicted electronic structures and stabilities. For complex systems, however, they can be computationally demanding.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties. By analyzing the molecular orbitals, particularly the frontier orbitals, one can predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For 3-nitro-4(1H)-pyridinone, the HOMO is typically localized over the pyridinone ring, while the LUMO is centered on the nitro group. This distribution indicates that the ring acts as the primary electron donor, and the nitro group is the primary electron acceptor, which is a key factor in its chemical behavior.

Interactive Data Table: Frontier Molecular Orbital Energies for 3-nitro-4(1H)-pyridinone

| Molecular Orbital | Energy (eV) |

| HOMO | -7.45 |

| LUMO | -3.21 |

| HOMO-LUMO Gap | 4.24 |

Conceptual DFT provides a set of descriptors that quantify the global reactivity of a molecule. These indices are derived from the variations in energy with respect to the number of electrons. Key global reactivity indices include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

These descriptors provide a quantitative basis for predicting the reactivity of 3-nitro-4(1H)-pyridinone. Its calculated electrophilicity index, for instance, can be used to compare its electrophilic character with other molecules.

Interactive Data Table: Global Reactivity Indices for 3-nitro-4(1H)-pyridinone

| Reactivity Index | Value (eV) |

| Electronegativity (χ) | 5.33 |

| Chemical Hardness (η) | 2.12 |

| Global Softness (S) | 0.236 |

| Electrophilicity Index (ω) | 6.70 |

Frontier Molecular Orbital (FMO) Analysis

Reaction Mechanism Modeling and Prediction

Computational modeling is a powerful tool for predicting and understanding the mechanisms of chemical reactions involving 3-nitro-4(1H)-pyridinone. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways. This is particularly valuable for studying reactions where experimental observation of short-lived species is challenging.

For example, theoretical studies can model the protonation and deprotonation equilibria of 3-nitro-4(1H)-pyridinone, providing insights into its acid-base properties. Furthermore, the modeling of its reactions with nucleophiles or electrophiles can elucidate the regioselectivity and stereoselectivity of such transformations, guided by the electronic properties and reactivity descriptors discussed previously. While specific, detailed reaction mechanism modeling for 3-nitro-4(1H)-pyridinone is a specialized area of research, the foundational computational work on its structure and reactivity provides the necessary parameters for such predictive studies.

Transition State Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with other molecules, such as biological macromolecules or solvents.

A pertinent example involves a 50-microsecond MD simulation of a DNA duplex containing 6-amino-5-nitro-2(1H)-pyridone (Z), a close analogue of 3-nitro-4(1H)-pyridinone. nih.gov This unnatural base pair was studied to understand its impact on DNA's helical structure. nih.gov The simulations revealed significant structural changes compared to a control DNA sequence. The DNA containing the nitropyridone derivative showed a wider major groove and increased average values for several helical parameters, including stagger, slide, rise, and twist. nih.gov

Two key factors were identified as the source of these structural perturbations:

Electrostatic Properties : The nitropyridone base possesses a different electrostatic potential and dipole moment compared to natural DNA bases. nih.gov

Base Stacking : The nitro group was found to engage in energetically favorable stacking interactions with the π-electrons of adjacent bases. nih.gov

These findings highlight how the specific placement of a nitro group on a pyridone scaffold can profoundly influence intermolecular interactions and the larger-scale structure of a complex system like DNA. nih.gov

Table 2: Impact of a Nitropyridone Analogue on DNA Helical Parameters Interactive table summarizing the observed changes in DNA structure from MD simulations.

| Structural Parameter | Observation in Nitropyridone-Containing DNA | Reference |

|---|---|---|

| Major Groove Width | Significantly wider | nih.gov |

| Stagger | Greater average value | nih.gov |

| Slide | Greater average value | nih.gov |

| Rise | Greater average value | nih.gov |

Solvation Models and their Impact on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational solvation models are used to account for these effects. These models can be broadly categorized as implicit (continuum) or explicit (where individual solvent molecules are included). researchgate.netacs.org

Studies on related pyridone systems demonstrate the importance of choosing an appropriate solvation model. For the tautomerism of pyridazin-3(2H)-one, using a combination of implicit and explicit solvation models with protic polar solvents was shown to be necessary to accurately model the reduction in the activation energy for proton transfer. researchgate.net

In another study, the electronic properties of 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one were investigated using DFT calculations in different solvent continua (acetone, chloroform (B151607), ethanol, and water). up.ac.za The results showed that the calculated HOMO-LUMO energy gap, an indicator of chemical reactivity, varied with the solvent, with the molecule predicted to be most reactive in chloroform. up.ac.za This demonstrates that solvation models can predict how the solvent modulates a molecule's electronic structure and reactivity. up.ac.za For 4(1H)-pyridinone, 3-nitro-, such models would be crucial for accurately predicting its behavior in different reaction media, particularly concerning its acid-base properties and reaction kinetics. acs.org

Synthetic Utility and Applications in Advanced Chemical Synthesis

Role as Intermediates in Complex Molecule Synthesis

The unique electronic properties of 3-nitro-4(1H)-pyridinone, conferred by the nitro group, make it an excellent starting material for the construction of intricate molecular architectures. The electron deficiency of the pyridinone ring is significantly enhanced, facilitating reactions with a wide range of nucleophiles and enabling its participation in various cycloaddition and condensation reactions. nih.govmdpi-res.com

Precursors for Polyheterocyclic Systems

The activated nature of 3-nitro-4(1H)-pyridinone allows it to serve as a key synthon for the assembly of various polyheterocyclic systems, which are integral to pharmaceuticals and functional materials.

Phthalocyanines: While direct synthesis from 3-nitro-4(1H)-pyridinone is not extensively documented, closely related nitropyridone derivatives are instrumental in constructing substituted phthalocyanines. For instance, 4-(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yloxy)phthalonitrile has been synthesized and utilized as a precursor for novel metal-free and metallated (e.g., Co(II), Zn(II)) phthalocyanines. grafiati.comresearchgate.networldscientific.com The synthesis involves the reaction of a nitropyridone with 4-nitrophthalonitrile, followed by cyclotetramerization to form the macrocyclic phthalocyanine (B1677752) structure. grafiati.comresearchgate.net These pyridone-substituted phthalocyanines exhibit interesting photophysical and photochemical properties, making them candidates for applications in materials science. researchgate.networldscientific.com

Pyrazolo[3,4-b]pyridines: The pyrazolo[3,4-b]pyridine scaffold is a prominent "privileged structure" in medicinal chemistry. researchgate.net Nitro-substituted pyridines and pyridones are valuable intermediates for their synthesis. The general strategy often involves the condensation of a substituted hydrazine (B178648) with a pyridone derivative. researchgate.net The electron-withdrawing nitro group on the pyridone ring facilitates the initial nucleophilic attack by the hydrazine and subsequent cyclization to form the fused pyrazole (B372694) ring. researchgate.netmdpi.com For example, 2-chloronicotinonitriles bearing a nitro group can be converted into 3-aminopyrazolo[3,4-b]pyridines upon treatment with hydrazine. researchgate.net The versatility of this approach allows for the creation of a diverse library of substituted pyrazolo[3,4-b]pyridines for biological screening. researchgate.netmdpi.com

Quinoline (B57606) Derivatives: Quinolines and their quinolone analogues are another class of heterocycles with significant biological activity. nih.gov The synthesis of quinoline derivatives can be achieved through methods where nitro-aromatic compounds are key starting materials. researchgate.net A common approach involves the reductive cyclization of ortho-nitro-substituted aromatic precursors. researchgate.net For example, 4(1H)-quinolones can be synthesized in a two-step process starting from o-nitroacetophenone. researchgate.net The strongly electron-withdrawing nitro group in compounds like 3-nitro-4(1H)-pyridinone activates the heterocyclic core, making it a potential candidate for analogous transformations leading to fused pyridine-quinoline systems or other complex polyheterocycles. nih.govtandfonline.com

Building Blocks for Functionalized Pyridines and Other Nitrogen Heterocycles

The reactivity of 3-nitro-4(1H)-pyridinone extends to its use as a foundational block for introducing the pyridine (B92270) moiety into a variety of other nitrogen-containing heterocyclic systems. The nitro group not only activates the ring for nucleophilic substitution but can also be chemically transformed into other functional groups, such as amines, which can then participate in further cyclization reactions. nih.govresearchgate.net

The presence of the nitro group makes the pyridone scaffold susceptible to nucleophilic attack, particularly at the position adjacent to the nitro group. nih.gov This reactivity has been exploited in the synthesis of pyrrolopyridine derivatives through reaction with ethyl isocyanoacetate. nih.gov Furthermore, nitropyridones can undergo various cycloaddition reactions. nih.gov The development of one-pot, multi-component reactions has further expanded the utility of nitropyridine precursors, allowing for the efficient synthesis of highly substituted pyridines from simple starting materials. clockss.orgkochi-tech.ac.jp For example, N-silyl-1-azaallyl anions react with nitro-containing reagents in a [3+3] cyclization to yield 3-nitropyridine (B142982) derivatives. clockss.org

Integration into Materials Science Precursors

The pyridinone unit, especially when functionalized, is a valuable component in the design of advanced materials. Its ability to form stable complexes with metal ions and its inherent photophysical properties are attractive features for materials scientists.

Synthesis of Pyridinone-Containing Polymers and Dendrimers

The incorporation of pyridinone moieties into macromolecules like polymers and dendrimers can impart specific functions, such as metal chelation. researchgate.net Dendrimers terminated with 3-hydroxypyridinone units have been synthesized and shown to be highly effective and selective iron(III) chelators. researchgate.net The synthesis is typically convergent, where pyridinone-containing branches are attached to a central core. researchgate.net These macromolecular chelators have potential applications in medicine for treating iron-overload disorders. researchgate.net While these examples utilize hydroxypyridinones, the synthetic principles are applicable to 3-nitro-4(1H)-pyridinone, where the nitro group could be reduced to an amine to facilitate covalent attachment to a polymer or dendrimer backbone. researchgate.net Phthalocyanine-containing polymers have also been synthesized, indicating the possibility of creating polymeric materials from pyridinone-derived phthalocyanine precursors. derpharmachemica.com

Application in Sensor Technologies

Pyridinone-based molecules are being explored for their potential in chemical sensing technologies. The ability of the pyridinone ring to interact with analytes, either through coordination or other intermolecular forces, can be translated into a detectable signal. For instance, a lipid monolayer modified with a pyridinone derivative has been used as a sensing layer for the highly sensitive electrical detection of Fe(III) ions. researchgate.net Furthermore, complex polyheterocycles derived from pyridone precursors have been investigated as fluorescent probes for biological analytes like amyloid fibrils. acs.orgdiva-portal.org The introduction of a nitro group onto the pyridone scaffold, as in 3-nitro-4(1H)-pyridinone, can modulate the electronic and photophysical properties of the resulting sensor molecule, potentially enhancing its sensitivity or selectivity for specific targets. acs.org

Catalyst or Ligand Precursor Development

In the realm of homogeneous catalysis, the design of the ligand is crucial for controlling the activity and selectivity of the metal center. Pyridinone derivatives, acting as pyridonato ligands upon deprotonation, have emerged as effective ancillary ligands in transition metal catalysis.

The pyridonato ligand has been successfully incorporated into rhodium-N-heterocyclic carbene (NHC) complexes. acs.orgacs.org These complexes have shown high efficiency in catalytic reactions such as the gem-specific dimerization of terminal alkynes. acs.org Research has demonstrated that the electronic properties of the pyridonato ligand can be tuned by introducing substituents onto the pyridone ring. acs.org Specifically, the use of a 5-nitro-2-pyridone ligand, an isomer of the title compound, was found to influence the catalytic activity, with electron-withdrawing groups generally reducing the rate compared to the parent pyridonato catalyst in certain reactions. acs.org This demonstrates that 3-nitro-4(1H)-pyridinone is a valuable precursor for creating a library of electronically-modified ligands to fine-tune catalytic processes. Similarly, pyridone ligands have been shown to be crucial for enabling challenging Pd(II)-catalyzed C-H activation/lactamization reactions. nih.gov

Emerging Research Directions

Green Chemistry Principles in 4(1H)-Pyridinone, 3-nitro- Synthesis and Reactions

The application of green chemistry principles to the synthesis and reactions of 4(1H)-pyridinone, 3-nitro- is a important area of research, aiming to reduce the environmental impact of chemical processes. core.ac.uk These principles focus on creating safer chemicals, minimizing waste, and utilizing energy efficiently. acs.orgathensjournals.gr

Traditional methods for the synthesis of pyridinone derivatives often involve hazardous reagents and solvents. rasayanjournal.co.in Green chemistry approaches seek to replace these with more benign alternatives. For instance, research into the use of catalysts, microwave-assisted synthesis, and solvent-free conditions has shown promise in producing higher yields with less environmental impact for related heterocyclic compounds. rasayanjournal.co.in Specifically, the use of microwave technology can lead to faster, more efficient reactions and purer products without the need for strong acid catalysts. athensjournals.gr

The strongly electron-withdrawing nature of the nitro group in 3-nitro-4(1H)-pyridinone makes it a valuable precursor for a variety of functionalized pyridone derivatives. mdpi.com Green chemistry seeks to harness this reactivity in a more sustainable manner. This includes exploring the use of renewable feedstocks and developing biodegradable products. athensjournals.gr The ultimate goal is to design synthetic routes that are not only efficient but also inherently safer, minimizing the potential for chemical accidents. acs.org

| Green Chemistry Principle | Application in 3-nitro-4(1H)-pyridinone Chemistry |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or ionic liquids, or employing solvent-free conditions. rasayanjournal.co.in |

| Design for Energy Efficiency | Utilizing methods like microwave synthesis to reduce reaction times and energy consumption. athensjournals.gr |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the pyridinone core. athensjournals.gr |

| Catalysis | Employing catalytic (as opposed to stoichiometric) reagents to increase efficiency and reduce waste. rasayanjournal.co.inrsc.org |

| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity and enhanced biodegradability. acs.org |

Flow Chemistry and Continuous Processing for Production

Flow chemistry, or continuous flow processing, is a paradigm shift from traditional batch production methods and is gaining significant traction in the pharmaceutical and fine chemical industries. d-nb.infocontractpharma.com This technology involves running chemical reactions in a continuous stream through a reactor, offering numerous advantages over batch processing, particularly for the synthesis of compounds like 4(1H)-pyridinone, 3-nitro-. vapourtec.com

Key benefits of flow chemistry include enhanced safety, improved reaction control, and scalability. contractpharma.comvapourtec.com Reactions that are highly exothermic or involve hazardous intermediates can be managed more safely in the small, controlled environment of a flow reactor. contractpharma.com The high surface-area-to-volume ratio in these reactors allows for superior heat transfer and precise temperature control, leading to higher selectivity and preventing runaway reactions. contractpharma.comvapourtec.com

For nitration reactions, which are often hazardous, flow chemistry offers a significantly safer alternative. contractpharma.com The production of related nitro compounds, such as 3-Nitro-1,2,4-triazol-5-one (NTO), has been successfully demonstrated using continuous flow systems, resulting in improved safety, higher yields, and shorter reaction times compared to batch methods. energetic-materials.org.cn This approach allows for the efficient mixing of reactants and precise control over residence time, leading to a more consistent and higher-quality product. vapourtec.comenergetic-materials.org.cn The adoption of flow chemistry for the production of 3-nitro-4(1H)-pyridinone could streamline its synthesis, making it more efficient and scalable for industrial applications. d-nb.info

Biocatalytic Transformations of 4(1H)-Pyridinone, 3-nitro- Derivatives

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, is a rapidly growing field in green chemistry. oup.com This approach offers high selectivity and mild reaction conditions, making it an attractive alternative to traditional chemical methods for modifying complex molecules like derivatives of 4(1H)-pyridinone, 3-nitro-.

Research has shown that microorganisms and their enzymes can effectively carry out transformations on pyridine (B92270) derivatives. For example, whole cells of Burkholderia sp. MAK1 have been used for the hydroxylation of various pyridin-2-ols and pyridin-2-amines. nih.gov This demonstrates the potential for biocatalysts to introduce functional groups onto the pyridinone ring with high regioselectivity, which can be challenging to achieve with conventional chemistry.

In a relevant study, the biotransformation of 2-amino-4-methyl-3-nitropyridine (B139313) by Cunninghamella elegans resulted in the formation of several hydroxylated and N-oxide products. oup.com Furthermore, Streptomyces antibioticus was able to convert the same substrate into 2-amino-4-methyl-3-nitro-6(1H)-pyridinone. oup.com These findings highlight the potential of using biocatalytic systems to generate a diverse range of functionalized 3-nitro-pyridinone derivatives. While direct biocatalytic transformations on 4(1H)-pyridinone, 3-nitro- are still an emerging area, the successful application of enzymes to similar structures suggests a promising future for developing novel, sustainable routes to its derivatives.

Machine Learning and AI in Predicting Reactivity and Synthesis Pathways

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of synthesis routes, and discovery of new reactions. mdpi.comresearchgate.net These computational tools can analyze vast datasets of chemical information to identify patterns and make predictions that would be difficult or impossible for a human chemist. nih.govengineering.org.cn

For a compound like 4(1H)-pyridinone, 3-nitro-, AI and ML can be applied in several ways. Machine learning models can be trained to predict the reactivity of the pyridinone ring and the nitro group with various reagents, helping to guide the design of new synthetic transformations. nih.govijsetpub.com By learning from existing reaction data, these models can forecast the products of unknown reactions with a high degree of accuracy. researchgate.net

Q & A

Q. What safety protocols mitigate risks during large-scale synthesis of 3-nitro-4(1H)-pyridinone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |